molecular formula C11H13F3N2 B374031 1-[3-(Trifluoromethyl)phenyl]piperazine CAS No. 15532-75-9

1-[3-(Trifluoromethyl)phenyl]piperazine

Cat. No.: B374031
CAS No.: 15532-75-9
M. Wt: 230.23 g/mol
InChI Key: KKIMDKMETPPURN-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]piperazine (3-TFMPP) is a phenylpiperazine derivative characterized by a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. This compound has garnered attention in medicinal chemistry due to its role as a versatile pharmacophore in serotonin (5-HT) receptor modulation and its incorporation into hybrid scaffolds for antiviral, antinociceptive, and enzyme-inhibitory applications . The electron-withdrawing nature of the -CF₃ group enhances metabolic stability and influences receptor-binding affinity, distinguishing it from other arylpiperazines .

Preparation Methods

Nucleophilic Substitution via Ethylene Halohydrin Intermediates

The most scalable method involves reacting 1-(3-trifluoromethyl)piperazine hydrochloride with ethylene halohydrins (e.g., ethylene bromohydrin) under alkaline conditions . Key steps include:

Reaction Mechanism

Piperazine’s secondary amine attacks the electrophilic carbon of ethylene halohydrin, displacing the halide (X = Cl, Br) to form 2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)ethanol. Subsequent chlorination with reagents like thionyl chloride (SOCl₂) yields the final chloroethyl intermediate .

Example Protocol (Patent CN109384680A):

  • Reactants: 1-(3-Trifluoromethyl)piperazine hydrochloride (35.0 g, 0.131 mol), ethylene bromohydrin (32.8 g, 0.26 mol), NaOH (13.1 g, 0.328 mol).

  • Solvent: Ethanol (280 mL).

  • Conditions: Reflux (78°C), 2–4 hours.

  • Workup: Filtration, solvent evaporation, aqueous extraction with methylene chloride, and drying.

  • Yield: 96% (34.6 g) of 2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)ethanol .

Chlorination to Target Compound

The alcohol intermediate is treated with SOCl₂ in dichloromethane (DCM) at 0°C to reflux, forming 1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride .

Optimization Notes:

  • Solvent Ratios: DCM volume-to-alcohol mass ratio of 10:1 minimizes side reactions.

  • Catalyst-Free: No transition metals required, reducing costs.

  • Yield: 96% (38.0 g) after recrystallization .

Palladium-Catalyzed Amination of Aryl Halides

An alternative route employs palladium-mediated coupling of piperazine with 3-trifluoromethylphenyl halides . This method is favored for high regioselectivity.

Reaction Parameters

  • Catalyst System: Pd(OAc)₂ with BINAP ligand.

  • Base: Cs₂CO₃ or K₃PO₄.

  • Solvent: Toluene or dioxane.

  • Temperature: 100–110°C, 12–24 hours.

Example Protocol (PMC Study):

  • Reactants: 3-Bromotrifluoromethylbenzene (1.0 equiv), piperazine (1.2 equiv).

  • Yield: 70–75% after column purification .

Advantages and Limitations

  • Selectivity: Avoids polyalkylation byproducts.

  • Cost: High catalyst loadings (5 mol% Pd) limit industrial use.

Acid-Mediated Cyclization of Precursor Amines

A lesser-used method involves cyclizing N-(3-trifluoromethylphenyl)ethylenediamine derivatives with carboxylic acids or sulfonyl chlorides.

Example:

  • Reactant: N-(3-Trifluoromethylphenyl)ethylenediamine treated with benzenesulfonyl chloride.

  • Conditions: THF, 0°C to room temperature.

  • Yield: ~50% .

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Palladium Catalysis Cyclization
Yield 96%70–75%50%
Cost LowHighModerate
Scalability IndustrialLaboratoryLaboratory
Byproducts MinimalLigand residuesSulfonamide derivatives
Reaction Time 2–4 hours12–24 hours6–8 hours

Industrial-Scale Optimization Strategies

Solvent Selection

  • Ethanol vs. DCM: Ethanol reduces toxicity but requires higher temperatures (reflux). DCM enables milder conditions but necessitates strict moisture control .

Stoichiometric Ratios

  • Excess ethylene halohydrin (2:1 molar ratio) ensures complete piperazine consumption, minimizing unreacted starting material .

Recrystallization Purity

  • Ethanol-Water Mixture: Achieves >99% purity for pharmaceutical-grade product .

Emerging Methodologies

Recent advances focus on:

  • Flow Chemistry: Continuous SOCl₂ chlorination reduces handling risks.

  • Enzymatic Amination: Pilot studies using transaminases show promise for greener synthesis .

Scientific Research Applications

Chemical Properties and Structure

1-[3-(Trifluoromethyl)phenyl]piperazine has the molecular formula C11H13F3N2C_{11}H_{13}F_{3}N_{2} and a molecular weight of approximately 230.2295 g/mol. The compound features a piperazine ring substituted with a trifluoromethyl group on the phenyl moiety, contributing to its unique chemical behavior and biological activity .

Pharmacological Applications

1. Serotonergic Activity

TFMPP acts as a serotonergic agonist, which means it can stimulate serotonin receptors in the brain. This property has led to its exploration as a potential treatment for various psychiatric disorders, including anxiety and depression. Research indicates that compounds like TFMPP can modulate serotonergic pathways, making them valuable in developing new antidepressants .

2. Analgesic Properties

Recent studies have highlighted TFMPP's analgesic properties. In animal models, derivatives of this compound have demonstrated significant pain-relieving effects with fewer side effects compared to traditional analgesics such as metamizole sodium. This suggests potential for TFMPP in pain management therapies .

3. Recreational Use and Safety Concerns

TFMPP is also known for its recreational use as a psychoactive substance. It is often found in combination with other drugs, such as benzylpiperazine (BZP), contributing to its popularity in certain social contexts. However, its use raises safety concerns due to potential side effects and the lack of extensive clinical data on long-term effects .

Environmental Impact

The presence of fluorinated compounds like TFMPP in the environment has garnered attention due to their stability and persistence. Fluorine-containing substances can accumulate in ecosystems, leading to potential ecological risks. Research is ongoing to assess the environmental fate of these compounds and their impact on wildlife and human health .

Case Studies

Study Focus Findings
Pharmacological Evaluation Analgesic properties of TFMPPDemonstrated significant pain relief in animal models with reduced side effects compared to standard analgesics .
Serotonin Receptor Interaction Role of TFMPP as a serotonergic agonistConfirmed modulation of serotonin pathways, suggesting therapeutic potential for mood disorders .
Environmental Assessment Impact of fluorinated compoundsHighlighted persistence in ecosystems and potential bioaccumulation risks associated with TFMPP .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural analogs of 3-TFMPP differ primarily in the substituent type and position on the phenyl ring. Key derivatives include:

Compound Name Substituent (Position) Key Structural Features References
1-(3,4-Methylenedioxyphenyl)piperazine Methylenedioxy (3,4) Electron-rich, planar bicyclic structure
1-(3-Chlorophenyl)piperazine Chloro (3) Moderate electron-withdrawing, lipophilic
1-(4-Methoxyphenyl)piperazine Methoxy (4) Electron-donating, polarizable
1-(3-Cyanophenyl)piperazine Cyano (3) Strongly electron-withdrawing, polar
1-(3,5-Dichlorophenyl)piperazine Dichloro (3,5) Increased lipophilicity, steric bulk

Notable Observations:

  • The meta-substituted -CF₃ group in 3-TFMPP provides a balance of steric bulk and electronic effects, enhancing 5-HT1B receptor selectivity compared to para-substituted analogs (e.g., 4-methoxyphenyl) .
  • Compared to the methylenedioxy derivative, 3-TFMPP lacks aromaticity-enhancing features, reducing nonspecific binding to monoamine transporters .

Pharmacological and Functional Comparisons

Serotonin Receptor Affinity and Selectivity

3-TFMPP exhibits selective agonism at 5-HT1B receptors, distinguishing it from analogs with varying substituents:

Compound 5-HT1A Activity 5-HT1B Activity 5-HT2 Activity Key Findings References
3-TFMPP Low High Negligible Potent inhibition of sympathetic nerve discharge in cats
1-(3-Chlorophenyl)piperazine Moderate Moderate Low Variable effects on sympathetic nerve activity
1-(2-Methoxyphenyl)piperazine Low Low Moderate Minimal antinociceptive activity in rats
1-(3,4-Methylenedioxyphenyl)piperazine High Low High Broad receptor interaction, including 5-HT2

Mechanistic Insights :

  • The -CF₃ group in 3-TFMPP enhances 5-HT1B binding via hydrophobic interactions and reduced metabolic degradation, whereas chloro or methoxy substituents favor 5-HT1A or 5-HT2 interactions .

Antinociceptive and Enzyme-Inhibitory Activity

  • Spinal Antinociception: 3-TFMPP (25 µg intrathecal) showed peak antinociceptive effects in rats, attributed to 5-HT1B agonism, unlike 5-HT2/3 agonists (e.g., α-methyl-5-HT) .
  • Cholinesterase Inhibition : In thiazole-piperazine hybrids, 3-TFMPP-containing derivatives (e.g., 114c) exhibited submicromolar AChE inhibition, outperforming methoxy-phenyl analogs due to enhanced hydrophobic binding .

Physicochemical Properties

Compound logP Solubility (aq.) Metabolic Stability
3-TFMPP 2.8 Low High (CYP resistance)
1-(4-Methoxyphenyl)piperazine 1.9 Moderate Moderate
1-(3-Chlorophenyl)piperazine 2.5 Low High

Key Notes:

  • The -CF₃ group increases lipophilicity (logP ~2.8) compared to methoxy derivatives, improving blood-brain barrier penetration .
  • 3-TFMPP’s metabolic stability stems from resistance to oxidative degradation, unlike methylenedioxy analogs prone to demethylenation .

Biological Activity

1-[3-(Trifluoromethyl)phenyl]piperazine, commonly referred to as TFMPP, is a compound that has garnered attention for its biological activity, particularly in relation to serotonin receptors. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of TFMPP, supported by relevant research findings and data.

Chemical Structure and Properties

TFMPP is characterized by the presence of a trifluoromethyl group attached to a phenyl ring in a piperazine structure. This unique substitution pattern contributes to its distinct pharmacological properties.

TFMPP primarily acts as a serotonin receptor agonist , influencing the serotonergic system in the brain. It has been shown to interact with various serotonin receptor subtypes, particularly:

  • 5-HT1B : Involved in mood regulation.
  • 5-HT2 : Associated with anxiety and perception changes.

Research indicates that TFMPP can increase the convulsive threshold in animal models, suggesting its potential neuroprotective effects through serotonin receptor modulation. Specifically, doses of 10, 20, and 40 mg/kg administered intraperitoneally increased the convulsive threshold by 28%, 60%, and 85%, respectively . This effect was linked to stimulation of both 5-HT1C and 5-HT2 receptors, indicating a complex interaction within the serotonergic system .

Serotonergic Effects

TFMPP's action as a serotonergic agonist leads to various behavioral effects:

  • Increased Head-Twitch Behavior : A common indicator of serotonergic activity.
  • Alterations in Mood and Perception : Mimicking the effects of serotonin can lead to enhanced mood or anxiety states in experimental models.

Antimicrobial Properties

While primarily studied for its effects on neurotransmitter systems, TFMPP and related compounds have also shown potential antimicrobial properties. In studies involving structurally similar compounds, significant activity against Mycobacterium tuberculosis was observed, with minimum inhibitory concentrations (MIC) indicating effective inhibition at low concentrations .

Research Findings and Case Studies

Several studies have explored the pharmacological profile of TFMPP:

  • Serotonin Receptor Interaction :
    • A study demonstrated that TFMPP's ability to modulate seizure susceptibility is closely tied to its action on serotonin receptors . The blocking of this effect by specific antagonists further supports its role as a receptor agonist.
  • Antimycobacterial Activity :
    • Research on related piperazine derivatives found that compounds with similar structures exhibited significant antimycobacterial activity. For instance, derivatives containing the trifluoromethylphenyl moiety showed MIC values less than 3.80 μM against Mycobacterium tuberculosis .
  • Therapeutic Applications :
    • Due to its serotonergic activity, TFMPP may have potential applications in treating mood disorders or conditions associated with serotonin dysregulation. Its unique chemical structure might also allow for selective targeting of specific serotonin receptors.

Comparative Analysis

The following table summarizes key biological activities and mechanisms associated with TFMPP compared to other piperazine derivatives:

CompoundPrimary ActivityKey MechanismReference
This compound (TFMPP) Serotonin receptor agonistModulates 5-HT1B and 5-HT2 receptors
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine Serotonergic effectsIncreased head-twitch behavior; mood alteration
Related Piperazine Derivatives AntimycobacterialInhibits growth of Mycobacterium species

Q & A

Q. What are the optimized synthetic routes for 1-[3-(Trifluoromethyl)phenyl]piperazine and its derivatives?

Basic Synthesis Methodology
The synthesis of this compound derivatives often involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, a representative protocol uses:

  • Reagents : 1-(2-fluorobenzyl)piperazine, azidobenzene derivatives, CuSO₄·5H₂O (0.3 equiv.), sodium ascorbate (0.6 equiv.) in H₂O:DCM (1:2) at ambient temperature .
  • Workflow : Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2), followed by extraction with ethyl acetate and purification via silica gel chromatography.

Advanced derivatives may employ coupling reagents like HOBt/TBTU for amide bond formation. For instance, 1-(3-(trifluoromethyl)phenyl)piperazine reacts with 3-(thiophen-2-ylthio)propanoic acid using HOBt, TBTU, and NEt₃ in anhydrous DMF .

Key Table: Reaction Optimization Parameters

ParameterTypical ConditionsReference
CatalystCuSO₄·5H₂O (0.3 equiv.)
Solvent SystemH₂O:DCM (1:2)
Coupling ReagentsHOBt/TBTU in DMF
PurificationSilica gel (ethyl acetate:hexane)

Q. How does structural modification of the piperazine ring influence biological activity?

Advanced Structure-Activity Relationship (SAR)

  • Antiviral Activity : Substituting the piperazine C-7 position with this compound enhances anti-HCV NS5B polymerase inhibition (IC₅₀ < 1 μM) due to improved hydrophobic interactions .
  • Dopamine Receptor Binding : Introducing a 3-(trifluoromethyl)phenyl group at the piperazine N-1 position increases selectivity for dopamine D3 receptors over D2 (e.g., compound 7e showed 45% yield and high binding affinity) .
  • Anticonvulsant Potential : Derivatives with trifluoromethylpyridinyl substituents exhibit broad-spectrum activity in rodent seizure models, attributed to enhanced metabolic stability .

Contradictions in Data :

  • While some studies report strong antimicrobial activity for piperazine derivatives , others focus on CNS-targeted effects (e.g., dopamine receptor modulation) . These discrepancies arise from assay variability (e.g., bacterial strain selection) and substituent positioning.

Q. What analytical techniques are recommended for characterizing this compound?

Basic Characterization Workflow

  • Purity Assessment : TLC (hexane:ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) .
  • Structural Confirmation :
    • ¹H/¹³C NMR : Key peaks include δ 3.2–3.3 ppm (piperazine CH₂) and aromatic protons near δ 7.0–7.8 ppm .
    • LC-MS : Accurate mass determination (e.g., [M+H]⁺ = 302.1 for 2.21) .
  • Elemental Analysis : Verify C, H, N, F content against theoretical values (e.g., C₁₈H₁₈F₃N₃O₂, MW 365.3) .

Q. How can molecular docking be applied to study its interactions with biological targets?

Advanced Computational Methods

  • Target Selection : Docking studies often focus on enzymes like HCV NS5B polymerase or dopamine receptors. For example:
    • NS5B Inhibition : The trifluoromethyl group forms van der Waals contacts with residues in the palm domain (PDB: 2GIR) .
    • D3 Receptor Binding : A 3-(trifluoromethyl)phenyl moiety enhances π-π stacking with Phe346 in the orthosteric pocket .
  • Software : AutoDock Vina or Schrödinger Suite, with force fields like OPLS3e for ligand flexibility .

Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ values to refine models .

Q. How can researchers resolve discrepancies in reported pharmacological activities?

Methodological Considerations

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., fluconazole for antifungal assays) .
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability (e.g., rat liver microsomes, t₁/₂ > 30 min) to explain variance in in vivo efficacy .
  • Substituent Effects : Systematic SAR studies (e.g., replacing trifluoromethyl with cyano or chloro groups) can isolate pharmacophore contributions .

Example : While 1-(3-(trifluoromethyl)phenyl)piperazine derivatives show moderate antibacterial activity, their poor solubility (logP ~3.5) may limit in vivo applicability compared to more polar analogs .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIMDKMETPPURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165876
Record name 1-[3-(Trifluoromethyl)phenyl]-piperazine
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Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15532-75-9
Record name 1-[3-(Trifluoromethyl)phenyl]piperazine
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Record name 15532-75-9
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Record name 1-[3-(Trifluoromethyl)phenyl]-piperazine
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Record name N-(α,α,α-trifluoro-3-tolyl)piperazine
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Record name 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-[3-(Trifluoromethyl)phenyl]piperazine
1-[3-(Trifluoromethyl)phenyl]piperazine
1-[3-(Trifluoromethyl)phenyl]piperazine
1-[3-(Trifluoromethyl)phenyl]piperazine
1-[3-(Trifluoromethyl)phenyl]piperazine
1-[3-(Trifluoromethyl)phenyl]piperazine

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